Acetamide,2-[(acetyloxy)imino]-2-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-[(acetyloxy)imino]-2-cyano- is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol. This compound is known for its unique structure, which includes an acetyloxy group, an imino group, and a cyano group attached to an acetamide backbone.
Vorbereitungsmethoden
The synthesis of Acetamide,2-[(acetyloxy)imino]-2-cyano- can be achieved through various synthetic routes. One common method involves the reaction of acetamide with acetic anhydride and hydroxylamine . The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Acetamide,2-[(acetyloxy)imino]-2-cyano- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxime, while reduction may produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
Acetamide,2-[(acetyloxy)imino]-2-cyano- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme mechanisms and protein interactions . Additionally, in the industry, it can be used as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Acetamide,2-[(acetyloxy)imino]-2-cyano- involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme targeted . The pathways involved may include metabolic pathways, signaling pathways, and regulatory pathways .
Vergleich Mit ähnlichen Verbindungen
Acetamide,2-[(acetyloxy)imino]-2-cyano- can be compared with other similar compounds such as acetamide,2-[(hydroxyimino)-2-cyano- and acetamide,2-[(methoxyimino)-2-cyano- . While these compounds share a similar acetamide backbone, they differ in the substituents attached to the imino group . The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of these compounds . Acetamide,2-[(acetyloxy)imino]-2-cyano- is unique due to its acetyloxy group, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C5H5N3O3 |
---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] acetate |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)11-8-4(2-6)5(7)10/h1H3,(H2,7,10)/b8-4+ |
InChI-Schlüssel |
YCPSWSIIAQNHCQ-XBXARRHUSA-N |
Isomerische SMILES |
CC(=O)O/N=C(\C#N)/C(=O)N |
Kanonische SMILES |
CC(=O)ON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.